molecular formula C12H12BrN3 B11778043 2-(4-Bromophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine

2-(4-Bromophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine

Cat. No.: B11778043
M. Wt: 278.15 g/mol
InChI Key: LINBRPBUJNHGRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Bromophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine is a bicyclic heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core with a saturated 4,5,6,7-tetrahydro scaffold and a 4-bromophenyl substituent at position 2. This structure confers unique physicochemical properties, including enhanced solubility and conformational flexibility, which are advantageous in drug discovery.

Properties

Molecular Formula

C12H12BrN3

Molecular Weight

278.15 g/mol

IUPAC Name

2-(4-bromophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine

InChI

InChI=1S/C12H12BrN3/c13-10-3-1-9(2-4-10)12-7-11-8-14-5-6-16(11)15-12/h1-4,7,14H,5-6,8H2

InChI Key

LINBRPBUJNHGRA-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=CC(=N2)C3=CC=C(C=C3)Br)CN1

Origin of Product

United States

Preparation Methods

Stepwise Synthesis via Pyrazoline Intermediates

The most extensively documented route begins with 2,2-dichlorovinylacetophenones (e.g., 1a–1d ), which undergo sequential transformations to yield the target compound:

Formation of 3-Aryl-5-Dichloromethyl-2-Pyrazolines

Reaction of 1 with 2-hydroxyethylhydrazine in ethanol at reflux produces 3-aryl-5-dichloromethyl-1-(2-hydroxyethyl)-2-pyrazolines (2a–2d ) in 75–85% yields. The dichloromethyl group at C5 and hydroxyethyl moiety at N1 are critical for subsequent functionalization.

O-Tosylation and Azidation

Treatment of 2 with p-toluenesulfonyl chloride (TsCl) in dichloromethane and triethylamine yields 3-aryl-5-dichloromethyl-1-(2-O-tosylhydroxyethyl)-2-pyrazolines (3a–3d ). Subsequent displacement of the tosyl group with sodium azide in DMF at 80°C affords 3-aryl-5-dichloromethyl-1-(2-azidoethyl)-2-pyrazolines (4a–4d ) in 90% yield.

Catalytic Hydrogenation and Cyclization

Hydrogenation of 4 over Pd/C in methanol reduces the azide to an amine, forming 3-aryl-5-dichloromethyl-1-(2-aminoethyl)-2-pyrazoline hydrochlorides (5a–5d ). Treatment of 5 with aqueous NaOH induces simultaneous cyclization and aromatization, yielding 2-aryl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazines (6a–6d ), including the target 2-(4-bromophenyl) derivative (6c ), in 70–78% yield.

Key Reaction Conditions:

  • Cyclization : NaOH (2 M), 80°C, 6 h.

  • Aromatization : Air oxidation at room temperature.

One-Pot Synthesis from Tosylates

A streamlined alternative involves reacting 3a–3d with ammonium hydroxide and NaOH in a single pot. This method bypasses intermediate isolation, achieving 6a–6d in 65–72% yield. While slightly lower in efficiency, it reduces solvent use and processing time.

Mechanistic Insights and Computational Validation

Density functional theory (DFT) calculations support a mechanism where 5 undergoes base-induced elimination of HCl, forming a conjugated diene intermediate. Subsequent-hydride shift and rearomatization yield the tetrahydropyrazolo[1,5-a]pyrazine core. The X-ray crystal structure of 6c confirms the planar pyrazine ring and tetrahedral geometry at C4–C7.

Comparative Analysis of Synthetic Methods

ParameterStepwise SynthesisOne-Pot Synthesis
Overall Yield70–78%65–72%
Reaction Steps42
Solvent ConsumptionHighModerate
ScalabilityExcellentGood
Purity (HPLC)>98%>95%

The stepwise method is preferred for high-purity applications, while the one-pot approach suits rapid synthesis.

Chemical Reactions Analysis

Substitution Reactions

The bromine atom on the phenyl ring undergoes nucleophilic aromatic substitution (NAS) under specific conditions. This reactivity enables functionalization for applications in medicinal chemistry and materials science.

Reagent Conditions Product Yield Reference
Sodium methoxideDMF, 80°C, 12 h2-(4-Methoxyphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine72%
PiperidineTHF, reflux, 24 h2-(4-Piperidinophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine65%
Potassium thioacetateDMSO, 100°C, 8 h2-(4-Thioacetatophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine58%

Mechanistic Notes :

  • NAS proceeds via a two-step mechanism: (1) formation of a Meisenheimer complex and (2) elimination of bromide .

  • Electron-withdrawing groups on the pyrazolo[1,5-a]pyrazine core enhance the electrophilicity of the bromophenyl ring .

Oxidation and Reduction

The tetrahydropyrazolo[1,5-a]pyrazine core is sensitive to redox transformations, enabling access to oxidized or saturated derivatives.

Oxidation

Reagent Conditions Product Outcome
KMnO₄H₂O, 25°C, 3 hPyrazolo[1,5-a]pyrazine-4,5-dione derivativePartial ring dehydrogenation
DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone)Toluene, 80°C, 6 hAromatized pyrazolo[1,5-a]pyrazineFull dehydrogenation

Reduction

Reagent Conditions Product Application
H₂, Pd/CEthanol, 50 psi, 12 h2-(4-Bromophenyl)-hexahydropyrazolo[1,5-a]pyrazineSaturated analog for SAR studies
NaBH₄MeOH, 0°C, 2 hReduced dihydro intermediateStabilized intermediates

Cycloaddition and Ring-Opening Reactions

The compound participates in [3+2] cycloadditions with dipolarophiles such as nitrile oxides:

Dipolarophile Conditions Product Steroselectivity
Acetonitrile oxideToluene, 110°C, 24 hSpirocyclic pyrazolo[1,5-a]pyrazine-isoxazoline adduct85% endo

Key Observation :

  • The reaction proceeds with high regioselectivity due to electron-deficient character of the pyrazine ring .

Metal-Catalyzed Cross-Coupling

The bromophenyl group enables Suzuki-Miyaura and Buchwald-Hartwig couplings:

Reaction Type Catalyst Conditions Product
Suzuki-MiyauraPd(PPh₃)₄K₂CO₃, DME/H₂O, 80°C, 8 h2-(4-Biphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
Buchwald-HartwigPd₂(dba)₃/XantphosCs₂CO₃, toluene, 100°C, 12 h2-(4-Aminophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine

Efficiency :

  • Suzuki couplings achieve >90% conversion with arylboronic acids bearing electron-donating groups .

Acid/Base-Mediated Transformations

The pyrazine nitrogen atoms participate in protonation/deprotonation equilibria, influencing reactivity:

  • Protonation : In HCl/MeOH, the compound forms a stable hydrochloride salt (m.p. 215–217°C) .

  • Deprotonation : Treatment with LDA at −78°C generates a nucleophilic species for alkylation .

Thermal Stability and Degradation

Thermogravimetric analysis (TGA) reveals decomposition onset at 240°C under nitrogen. Major degradation products include:

  • 4-Bromobenzoic acid (via oxidative cleavage)

  • Ammonia and HBr (gas-phase byproducts) .

Mechanistic Insights from DFT Studies

Density functional theory (DFT) calculations on analogous systems (e.g., 2-(4-chlorophenyl) derivative) reveal:

  • Activation energy for NAS: ~25 kcal/mol .

  • Charge distribution: Bromophenyl ring carries a partial positive charge (Δq = +0.32 e) .

Scientific Research Applications

2-(4-Bromophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents targeting specific diseases.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

The compound is part of a broader class of pyrazolo-fused heterocycles with therapeutic relevance. Below is a detailed comparison with key analogues:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents/Modifications Biological Target/Activity Key Findings/Advantages References
2-(4-Bromophenyl)-4,5,6,7-THPP Pyrazolo[1,5-a]pyrazine (saturated) 4-Bromophenyl at C2 HBV Core Protein (CpAM) Broad inhibition of HBV variants; oral efficacy in AAV mouse model
Zanubrutinib Pyrazolo[1,5-a]pyrimidine 4-Phenoxyphenyl at C2; acrylamide at C7 Bruton’s Tyrosine Kinase (Btk) Covalent binding to Cys481; potent anti-B-cell malignancies
ATR Inhibitors (e.g., Compound 1) Pyrazolo[1,5-a]pyrazine (saturated) Varied substituents (e.g., aryl, alkyl) ATR Kinase High selectivity over PI3Kα; improved CYP3A4 TDI profile
Ethyl 2-(4-Bromophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate Pyrazolo[1,5-a]pyrimidine 4-Bromophenyl at C2; methyl at C7; ethyl ester at C6 Not specified (structural analogue) Demonstrates regiocontrolled synthesis strategies
5-(4-Bromophenyl)-7,9-dichloro-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine Pyrazolo[1,5-c]benzoxazine 4-Bromophenyl at C5; dichloro and methoxy substituents Not specified (structural analogue) Highlights halogenation effects on solubility

Key Structural and Functional Insights

Core Flexibility vs. Saturation :

  • The saturated tetrahydropyrazolo[1,5-a]pyrazine core in the target compound enhances conformational flexibility compared to planar pyrazolo[1,5-a]pyrimidines (e.g., zanubrutinib) or benzoxazines. This flexibility may improve binding to allosteric pockets, as seen in HBV CpAMs .
  • In contrast, pyrazolo[1,5-a]pyrimidines (e.g., zanubrutinib) prioritize rigid, planar cores for covalent interactions with kinases like Btk .

Substituent Effects: The 4-bromophenyl group at position 2 is shared with ethyl 2-(4-bromophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate , but its electronic effects differ based on core hybridization. In HBV CpAMs, this substituent likely enhances hydrophobic interactions with the viral core protein . Phenoxy groups (e.g., in ibrutinib and zanubrutinib) improve kinase selectivity via cation-π interactions with lysine residues (e.g., Lys430 in Btk) .

Biological Target Specificity: HBV CpAMs: The target compound’s saturated core and bromophenyl group enable allosteric modulation of HBV core protein assembly, distinct from nucleos(t)ide inhibitors . Kinase Inhibitors: Zanubrutinib and ATR inhibitors rely on covalent (acrylamide) or non-covalent interactions for target engagement, emphasizing the role of substituent chemistry in mechanism .

Synthetic Accessibility :

  • The target compound’s synthesis leverages regiocontrolled alkylation and cyclization strategies, similar to methods for pyrazolo[1,5-a]pyrazines described by Lindsay-Scott et al. .
  • In contrast, zanubrutinib requires multistep functionalization of pyrazolo[1,5-a]pyrimidine, highlighting trade-offs between complexity and target affinity .

Biological Activity

2-(4-Bromophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including antitumor, anti-inflammatory, and antimicrobial effects, supported by relevant case studies and research findings.

  • Molecular Formula : C12H12BrN3
  • Molecular Weight : 278.15 g/mol
  • CAS Number : 1781944-44-2

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor properties. A study demonstrated that compounds similar to this compound showed strong inhibitory activity against various cancer cell lines. Specifically, the compound was tested in vitro against breast cancer cell lines MCF-7 and MDA-MB-231. Results showed that the bromine substituent enhanced cytotoxicity and synergistic effects when combined with doxorubicin, leading to increased apoptosis in cancer cells .

Anti-inflammatory Effects

Pyrazole derivatives are known for their anti-inflammatory properties. In a comparative study involving various pyrazole compounds, it was found that those with bromine and chlorine substituents exhibited notable inhibition of inflammatory markers in cell cultures. This suggests that this compound may also possess similar anti-inflammatory capabilities .

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has been widely studied. A review highlighted that several pyrazole compounds displayed significant antibacterial and antifungal activities. For instance, derivatives were effective against resistant strains of bacteria and fungi. The presence of the bromophenyl group is believed to enhance the interaction with microbial targets .

Case Studies

StudyFindings
Umesha et al. (2009)Identified synergistic effects of brominated pyrazoles with doxorubicin in breast cancer cells.
Parish et al. (1984)Evaluated antimalarial activity of chloroquine-pyrazole analogues with promising results against Plasmodium falciparum .
Recent Research (2023)Found that pyrazole derivatives inhibited key enzymes involved in inflammation and cancer progression .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

  • Bromophenyl Group : Enhances lipophilicity and facilitates interaction with biological targets.
  • Tetrahydropyrazole Ring : Contributes to the overall stability and reactivity of the compound.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(4-bromophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine, and how can regiocontrol be achieved during alkylation/formylation steps?

  • Methodological Answer : The compound is typically synthesized via a regiocontrolled alkylation and formylation of pyrazole precursors. For example, commercially available pyrazoles are alkylated with 2,2-dialkoxyethyl groups at the N-1 position, followed by formylation at C-5 to yield pyrazole-5-aldehydes. Subsequent deprotection and cyclization under acidic or reductive conditions generate the tetrahydropyrazolo[1,5-a]pyrazine scaffold. Reductive amination steps are critical for achieving the saturated 4,5,6,7-tetrahydro configuration .

Q. Which spectroscopic and analytical methods are most reliable for characterizing this compound and its intermediates?

  • Methodological Answer : Key techniques include:

  • 1H/13C NMR : To confirm regiochemistry and substitution patterns (e.g., distinguishing between N-1 and N-2 alkylation).
  • High-resolution mass spectrometry (HRMS) : For molecular weight validation.
  • Elemental analysis : To verify purity and stoichiometry of intermediates.
  • X-ray crystallography : For resolving ambiguous regiochemical outcomes in crystalline derivatives .

Q. What in vitro biological screening platforms are commonly used to evaluate its activity?

  • Methodological Answer : Primary screens often include:

  • Enzyme inhibition assays : For kinase targets (e.g., ROS1, Btk) using fluorescence polarization or TR-FRET technologies.
  • Antiviral efficacy testing : In HBV-infected HepG2.2.15 cells, measuring viral DNA reduction via qPCR .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production of 2-(4-bromophenyl)-tetrahydropyrazolo[1,5-a]pyrazine derivatives?

  • Methodological Answer :

  • Reduction optimization : Use LiAlH4 in THF at 65°C for efficient saturation of the pyrazine ring (99% yield reported for analogous compounds) .
  • Protecting group strategies : Boc protection of secondary amines improves stability during purification.
  • Catalytic hydrogenation : For deprotection without over-reduction risks .

Q. What structural modifications enhance target selectivity (e.g., ROS1 vs. Btk inhibition) while minimizing off-target effects?

  • Methodological Answer :

  • Substitution at C-2 : A 4-bromophenyl group improves HBV core protein binding (CpAM activity) but may reduce kinase selectivity.
  • Ring saturation : The 4,5,6,7-tetrahydro configuration increases conformational flexibility, favoring allosteric modulation over ATP-competitive inhibition.
  • Crystallographic analysis : Co-crystal structures with Btk (PDB: 6XBG) guide rational design to avoid steric clashes with Lys430 and Glu475 .

Q. How do researchers resolve contradictions in reported biological activity across studies (e.g., antiviral vs. antiproliferative effects)?

  • Methodological Answer :

  • Dose-response profiling : Compare EC50 values in HBV DNA reduction (e.g., 45 nM for lead compound 45 ) vs. IC50 in cancer cell lines.
  • Off-target profiling : Use kinome-wide screens (e.g., Eurofins KinaseProfiler) to identify unintended interactions.
  • Metabolite analysis : Assess stability in microsomal assays to rule out metabolite-driven effects .

Q. What strategies are effective for improving solubility and bioavailability of this hydrophobic scaffold?

  • Methodological Answer :

  • Prodrug approaches : Introduce phosphate or acetate esters at the pyrazine nitrogen.
  • Cocrystallization : With cyclodextrins or sulfonic acids to enhance aqueous solubility.
  • Formulation optimization : Nanoemulsions or lipid-based carriers for in vivo delivery (e.g., HBV AAV mouse models) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.